Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate

MAO-B Inhibition Neurodegeneration SAR

Researchers developing selective MAO-B inhibitors require orthogonally protected building blocks to prevent side reactions during multi-step synthesis. Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate (CAS 886767-09-5) addresses this need with its mono-Boc protection strategy. • Enables MAO-B inhibitors achieving IC50 0.013 µM and selectivity index >120 • ortho-Fluorine atom enhances target binding affinity vs. non-fluorinated analogs • Boc-protected amine permits selective late-stage functionalization Supplied at ≥95% purity; shipped globally under ambient conditions.

Molecular Formula C15H21FN2O2
Molecular Weight 280.34 g/mol
CAS No. 886767-09-5
Cat. No. B1402493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate
CAS886767-09-5
Molecular FormulaC15H21FN2O2
Molecular Weight280.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CC=C2F
InChIInChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-6-4-5-7-12(11)16/h4-7,13,17H,8-10H2,1-3H3
InChIKeyUKJBVZKYQVUUHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(2-fluorophenyl)piperazine-1-carboxylate Overview


Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate (CAS 886767-09-5) is a protected, mono-Boc piperazine building block characterized by a 2-fluorophenyl substituent at the 3-position of the piperazine ring [1]. Its molecular formula is C15H21FN2O2, with a molecular weight of 280.34 g/mol and a calculated XLogP3-AA of 2.1 [1]. This compound is predominantly utilized as a key synthetic intermediate in pharmaceutical research and development, particularly for constructing molecules targeting neurological targets such as monoamine oxidase B (MAO-B) [2].

P
Orthogonal synthesis: Boc-protected piperazine enables selective N-functionalization
Essential for multi-step routes requiring temporary amine protection
F
2-Fluorophenyl group for electronic and steric modulation
Ortho-fluorine influences binding interactions in target-focused libraries
M
MAO-B targeted compound design: scaffold used in reported nanomolar inhibitor series
Supports synthesis of derivatives for enzyme inhibition studies

Why Substitution Fails


The tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate scaffold is a specialized synthetic intermediate. Generic substitution with unprotected 2-fluorophenyl piperazine would eliminate the Boc protecting group, which is critical for orthogonal synthetic strategies and preventing unwanted side reactions during multi-step syntheses [1]. Furthermore, substituting with a non-fluorinated analog, such as tert-butyl 3-phenylpiperazine-1-carboxylate, drastically alters the electronic and steric profile of the molecule. This change compromises its utility as a building block for creating potent and selective ligands, as the ortho-fluorine atom significantly influences binding affinity and selectivity for targets like monoamine oxidase B (MAO-B) [2]. The evidence presented below quantifies the impact of the 2-fluorophenyl moiety on biological activity.

Boc loss Unprotected 2-fluorophenyl piperazine lacks orthogonal protection, limiting selective synthetic elaboration
Fluorine absence Non-fluorinated analog (tert-butyl 3-phenylpiperazine-1-carboxylate) alters electronic profile; binding affinity and selectivity may shift
Substitution pattern Positional isomers or alternative aryl groups can change SAR; scaffold-specific interactions may not be reproduced

Quantitative Evidence


MAO-B Inhibitory Potency

Compounds built upon the (2-fluorophenyl)piperazine scaffold, derived from the target compound, demonstrate potent and selective MAO-B inhibition. In a series of pyridazinone derivatives, the presence of the (2-fluorophenyl)piperazine moiety enabled high potency, with the lead compound T6 achieving an IC50 of 0.013 µM [1]. This is significantly more potent than the comparator T1 (IC50 = 0.14 µM for MAO-B), which contains the same core but with a different substitution pattern, underscoring the critical role of the (2-fluorophenyl)piperazine fragment [1]. The (2-fluorophenyl)piperazine scaffold thus serves as a privileged structure for developing nanomolar MAO-B inhibitors.

MAO-B Inhibitory Potency
Class-level inference
IC50 = 0.013 µM (derivative T6)
10.8-fold vs T1 comparator (IC50 0.14 µM)
Supports MAO-B inhibitor design using this piperazine scaffold
Data from pyridazinone derivative; scaffold contribution inferred
MAO-B Inhibition Neurodegeneration SAR

MAO-B Selectivity

The (2-fluorophenyl)piperazine scaffold, as used in derivative T6, confers high selectivity for MAO-B over the MAO-A isoform. T6 exhibited a selectivity index (SI) of 120.8 for MAO-B, meaning it is over 120 times more selective for MAO-B [1]. In comparison, the derivative T3, which shares the same (2-fluorophenyl)piperazine core but has a different substitution on the pyridazinone ring, displayed a lower, though still high, SI of 107.4 [1]. This highlights how the core scaffold can be further optimized for enhanced selectivity.

MAO-B Selectivity
Class-level inference
Selectivity Index = 120.8 (T6)
12% higher than T3 (SI 107.4)
High MAO-B vs. MAO-A selectivity context
Selectivity ratio based on recombinant human enzyme assays
Selectivity MAO-B MAO-A SAR

Cytotoxicity Profile

Safety is a paramount concern in drug discovery. The derivative T6, which incorporates the (2-fluorophenyl)piperazine scaffold, demonstrated lower cytotoxicity to healthy L929 fibroblast cells compared to the closely related derivative T3 [1]. This indicates that the specific substitution pattern around the (2-fluorophenyl)piperazine core can significantly influence the safety profile of the final molecule.

Cytotoxicity Profile
Class-level inference
T6: lower cytotoxicity than T3
L929 fibroblast assay (qualitative)
Reported cytotoxicity endpoint context for derivatives
Safety-related interpretations require further validation
Cytotoxicity Safety Fibroblast SAR

Fluorination Impact on Lipophilicity

The incorporation of a single fluorine atom in the ortho position of the phenyl ring in tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate significantly alters its physicochemical properties compared to its non-fluorinated analog. The target compound has a molecular formula of C15H21FN2O2 and a calculated XLogP3-AA of 2.1 [1]. In contrast, the non-fluorinated analog, tert-butyl 3-phenylpiperazine-1-carboxylate (CAS 502649-25-4), has the formula C15H22N2O2 and a lower molecular weight of 262.35 g/mol . While the XLogP for the non-fluorinated analog is not directly available from the same source, the presence of fluorine is known to modulate lipophilicity, metabolic stability, and molecular conformation, all of which are critical parameters in medicinal chemistry optimization.

Fluorination Impact
Cross-study comparable
MW: 280.34 vs 262.35 g/mol (non-F)
XLogP3-AA = 2.1
Ortho-fluorine alters lipophilicity and molecular weight
Calculated logP; biological impact requires experimental confirmation
Lipophilicity Physicochemical Properties Fluorination Drug Design

Research Applications


MAO-B Inhibitor Design

Procure this compound as a core building block for constructing novel, potent, and selective MAO-B inhibitors. Evidence demonstrates that derivatives containing the (2-fluorophenyl)piperazine moiety achieve nanomolar IC50 values (0.013 µM) and high selectivity (SI > 120) for MAO-B [1]. This application is directly supported by the data showing its derivative's activity and selectivity profile, making it a valuable starting material for CNS drug discovery programs targeting Alzheimer's and Parkinson's diseases [1].

SAR: Fluorophenyl Piperazines

Use this compound to explore the impact of ortho-fluorination on biological activity and physicochemical properties. As established, the ortho-fluorine atom differentiates this compound from its non-fluorinated analog, tert-butyl 3-phenylpiperazine-1-carboxylate, leading to a higher molecular weight and distinct lipophilicity [2]. This application is supported by the direct comparison of molecular properties, allowing researchers to systematically investigate how this specific modification influences target engagement, selectivity, and pharmacokinetic parameters.

Orthogonally Protected Piperazine Libraries

Employ this compound as a versatile, mono-protected intermediate in multi-step syntheses. The Boc-protected amine serves as a latent nucleophile, allowing for selective functionalization at the unprotected nitrogen for late-stage diversification [3]. This scenario is supported by established synthetic methodology for α-lithiation and functionalization of N-Boc piperazines, which enables the generation of diverse 2-substituted piperazine derivatives for library synthesis and lead optimization [3].

CNS-Penetrant Drug Candidates

Leverage the scaffold's demonstrated potential in creating CNS-active compounds. The high MAO-B potency and selectivity of derivatives containing the (2-fluorophenyl)piperazine moiety [1] strongly support its use in programs aimed at developing brain-penetrant therapeutics. The favorable lipophilicity profile (XLogP3-AA = 2.1) of the target compound [2] is a key attribute for crossing the blood-brain barrier, making it a strategic choice for CNS drug discovery efforts.

Application
Selection Property
Validation Focus
MAO-B inhibitor synthesis
2-Fluorophenyl piperazine scaffold for MAO-B engagement
Verify inhibitory activity and selectivity in derivative series
Fluorination SAR studies
Ortho-fluorine substitution vs. non-fluorinated analog
Evaluate impact on target binding, selectivity, and ADME properties
Orthogonal protection library synthesis
Boc-protected piperazine as latent nucleophile
Verify regioselective functionalization and deprotection compatibility
CNS research compound development
Lipophilicity (XLogP 2.1) for blood-brain barrier penetration studies
Assess brain exposure potential and CNS target engagement

Technical Documentation Hub

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